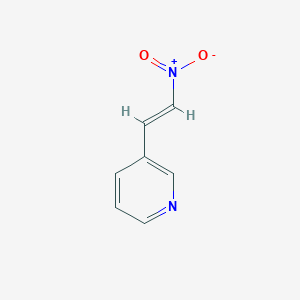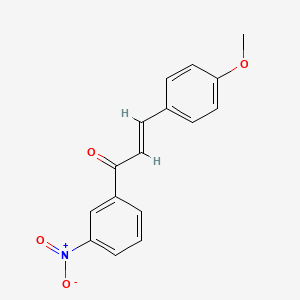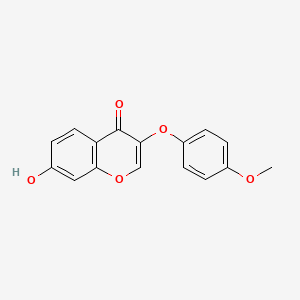
3-(2-Nitroethenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitroethenyl)pyridine is a chemical compound with the molecular formula C7H6N2O2 . It has an average mass of 150.135 Da and a monoisotopic mass of 150.042923 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 heavy atoms . The InChI representation of the molecule is InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ . The canonical SMILES representation is C1=CC(=CN=C1)C=CN+[O-] .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.13 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a topological polar surface area of 58.7 Ų .
Applications De Recherche Scientifique
Coordination Chemistry and Complex Compounds : Research has focused on the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies summarize preparation procedures, properties, and complex compounds involving pyridine derivatives, highlighting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).
Photochromism and Photochemical Applications : Ortho-nitrobenzylpyridines, closely related to the broader family of nitro-substituted pyridines, have been studied for their photochromic activity. These compounds serve as models for understanding photoreactions in nitro-based caged compounds and have potential applications in photon-based electronics (Naumov, 2006).
Magnetic Resonance and Spectroscopic Applications : Studies on effective g values for ions in coordination compounds including those involving pyridine derivatives like cobalt pyridine chloride provide insights into the precise determination of spectroscopic properties, which is crucial for understanding the magnetic behavior of these complexes (Pilbrow, 1978).
Catalysis : Pyridine derivatives have been reviewed for their role in catalysis, particularly in the formation of platinum-gold and palladium-gold cluster compounds. These complexes exhibit significant catalytic activities, illustrating the versatility of pyridine-based structures in facilitating chemical transformations (Pignolet et al., 1995).
Medicinal and Biological Importance : Pyridine and its derivatives are crucial in medicinal chemistry, demonstrating a wide array of biological activities. Their importance in drug development and chemosensing applications has been emphasized, highlighting the versatility and potential of pyridine structures in pharmaceutical and analytical chemistry (Altaf et al., 2015); (Abu-Taweel et al., 2022).
Propriétés
IUPAC Name |
3-[(E)-2-nitroethenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXBXAXEKNYDHU-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3156-52-3 |
Source


|
| Record name | 3-(2-Nitroethenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)






![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)




